molecular formula C17H23N3O3S B2863643 1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034564-38-8

1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2863643
CAS No.: 2034564-38-8
M. Wt: 349.45
InChI Key: LEWVHOGMWSRERA-UHFFFAOYSA-N
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Description

1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis Applications

Compounds with similar structural motifs, especially those containing pyrazole, thiophene, and acetate groups, are frequently utilized in the synthesis of heterocyclic compounds. These reactions often lead to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which are of significant interest due to their potential biological activities and applications in material science (Mohareb et al., 2004). Such synthetic strategies underscore the importance of multifunctional starting materials in accessing a wide variety of heterocyclic compounds.

Generation of Structurally Diverse Libraries

The ability to generate a structurally diverse library of compounds from a single starting material is a valuable asset in drug discovery and materials science. For instance, using ketonic Mannich bases derived from thiophene as starting materials, researchers have been able to produce a wide range of structurally diverse compounds, including dithiocarbamates, thioethers, and various nitrogen-containing heterocycles (Roman, 2013). This demonstrates the utility of such compounds in combinatorial chemistry and as building blocks for further synthetic elaboration.

Anticancer and Antibacterial Potential

Some derivatives structurally related to the query compound have shown promising anticancer and antibacterial activities. For example, pyrimidine-linked pyrazole heterocyclics synthesized via microwave irradiation have been evaluated for their insecticidal and antibacterial potential, highlighting the biological relevance of these compounds (Deohate & Palaspagar, 2020). The exploration of such derivatives emphasizes the importance of heterocyclic chemistry in developing new therapeutic agents.

Antipsychotic Agents

Derivatives containing pyrazole rings have been investigated for their potential as antipsychotic agents. Notably, compounds that do not interact with dopamine receptors, unlike traditional antipsychotics, have been identified, offering new avenues for the treatment of psychiatric disorders (Wise et al., 1987). This area of research demonstrates the potential of structurally complex molecules in addressing unmet medical needs.

Properties

IUPAC Name

[1-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-11-9-12(2)20(19-11)14(15-7-6-8-24-15)10-18-16(22)17(4,5)23-13(3)21/h6-9,14H,10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVHOGMWSRERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(C)(C)OC(=O)C)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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